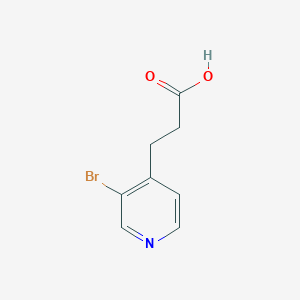

3-(3-溴吡啶-4-基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

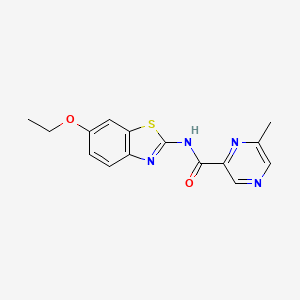

The compound 3-(3-Bromopyridin-4-yl)propanoic acid is a brominated pyridine derivative with a propanoic acid substituent. While the provided papers do not directly discuss this compound, they offer insights into the chemistry of related bromopyridine and pyridine derivatives, which can be useful for understanding the properties and reactivity of 3-(3-Bromopyridin-4-yl)propanoic acid.

Synthesis Analysis

The synthesis of related bromopyridine compounds involves various strategies. For instance, the regioselective C2-lithiation of N-Boc-3-bromopyrroles followed by reactions with ethyl formate is used to produce C2-formylpyrroles, which are key intermediates in synthesizing related compounds . Another approach involves the synthesis of 3-(triphenylgermyl)propanoic acid from germanium tetrachloride, indicating the versatility of propanoic acid derivatives in forming bonds with different elements . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 3-(3-Bromopyridin-4-yl)propanoic acid.

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives is characterized by the presence of a bromine atom, which can significantly influence the electronic properties of the molecule. For example, the crystal structure of a Schiff base compound derived from a bromopyridine shows a nearly coplanar arrangement of benzene and pyridine rings, which could be relevant for understanding the geometry of 3-(3-Bromopyridin-4-yl)propanoic acid . Additionally, the synthesis and crystal structure of a 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide provide insights into the crystal packing and hydrogen bonding interactions that could be present in similar bromopyridine compounds .

Chemical Reactions Analysis

The reactivity of bromopyridine derivatives is diverse. For instance, the aromatic Ge-C bonds in 3-(triphenylgermyl)propanoic acid can be selectively cleaved by bromine . Moreover, 3-bromopyridine-4-carbaldehyde can undergo cyclization with carboxylic acids under carbon monoxide pressure in the presence of a palladium catalyst to yield 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates . These reactions demonstrate the potential reactivity of the bromopyridine moiety in 3-(3-Bromopyridin-4-yl)propanoic acid when exposed to different reagents and conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridine derivatives can be inferred from their structural characteristics and reactivity. The presence of a bromine atom is likely to increase the molecular weight and influence the boiling and melting points. The reactivity of the carboxylic group in 3-(triphenylgermyl)propanoic acid suggests that 3-(3-Bromopyridin-4-yl)propanoic acid may also exhibit unique properties due to the presence of the carboxylic functional group . Additionally, the luminescence properties observed in rare-earth p-bromobenzoic acid complexes indicate that brominated aromatic compounds can participate in electronic transitions that may be relevant for the optical properties of 3-(3-Bromopyridin-4-yl)propanoic acid .

科学研究应用

催化应用

- 3-溴吡啶衍生物,与3-(3-溴吡啶-4-基)丙酸密切相关,用于钯催化的环化过程。这些反应产生3-氧代-1,3-二氢呋喃[3,4-c]吡啶-1-基烷酸酯,展示了这些化合物在合成复杂杂环结构中的实用性(Cho & Kim, 2008)。

农业研究

- 类似化合物,如β-(6-溴吡啶-3-基)丙氨酸,是3-(3-溴吡啶-4-基)丙酸的衍生物,显示出作为植物生长调节剂的潜力。例如,它们可以改变拟南芥等植物的形态发育,影响茎的生长和顶端优势(Phillips, Rattigan & Teitei, 1981)。

化学合成

- 该化合物参与了改进的芳基硼酸制备方案。例如,3-吡啶硼酸,这在各种有机合成中很重要,是从相关化合物3-溴吡啶使用锂卤素交换技术制备的(Li et al., 2002)。

材料科学

- 从类似溴吡啶化合物合成的3-(2,2′-联吡啶-4-基)-2-丙烯酸乙酯等衍生物,在聚丙烯酸酯中创建金属配位位点非常重要。这种应用展示了它们在材料科学中的实用性,特别是在配体和配位化学的合成中(Heintz, Imhof & Görls, 2017)。

药物研究

- 在药物研究领域,类似3-(3-溴吡啶-4-基)丙酸的结构类似物,如3-[1-(4-磺胺基苯基)-5-对甲苯基-1H-吡唑-3-基]丙酸,已被合成并研究其潜在的药用性质,如氢键和分子相互作用(Kumarasinghe, Hruby & Nichol, 2009)。

作用机制

Target of Action

The primary targets of 3-(3-Bromopyridin-4-yl)propanoic acid are currently unknown

Result of Action

The molecular and cellular effects of 3-(3-Bromopyridin-4-yl)propanoic acid’s action are currently unknown

Action Environment

The action, efficacy, and stability of 3-(3-Bromopyridin-4-yl)propanoic acid can be influenced by various environmental factors . These may include the pH and temperature of the biological environment, the presence of other compounds, and the specific characteristics of the target cells or tissues.

属性

IUPAC Name |

3-(3-bromopyridin-4-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-7-5-10-4-3-6(7)1-2-8(11)12/h3-5H,1-2H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXAUMZMSSAXOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CCC(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromopyridin-4-yl)propanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2500495.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2500501.png)

![4-[(2S)-2-Aminopropyl]-N,N,3-trimethylaniline;dihydrochloride](/img/structure/B2500503.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B2500505.png)

![1-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2500506.png)

![4-(N,N-diethylsulfamoyl)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500509.png)

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500512.png)